3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone
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Overview
Description
3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone is a chemical compound with the molecular formula C15H12BrClO3S and a molecular weight of 387.682 g/mol . This compound is known for its unique structure, which includes both bromine and chlorine atoms attached to phenyl rings, making it a valuable compound in various chemical research and industrial applications.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-chlorophenylpropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl ketone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, alcohols, or amines .
Scientific Research Applications
3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone
- 3-[(4-Bromophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone
- 3-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone
Uniqueness
3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone is unique due to the presence of both bromine and chlorine atoms on its phenyl rings. This dual halogenation imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-1-(4-chlorophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO3S/c16-12-3-7-14(8-4-12)21(19,20)10-9-15(18)11-1-5-13(17)6-2-11/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYZHROFSRBWAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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